molecular formula C11H10F2N2O3 B1411534 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde CAS No. 1779120-11-4

5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

Cat. No. B1411534
M. Wt: 256.21 g/mol
InChI Key: DIIJONUZRIMAQA-UHFFFAOYSA-N
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Description

5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a chemical compound with the following properties:



  • IUPAC Name : 5-(3,3-difluoro-1-pyrrolidinyl)-2-pyridinamine

  • Molecular Formula : C~9~H~11~F~2~N~3~

  • Molecular Weight : 199.2 g/mol



Molecular Structure Analysis

The molecular structure of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde consists of a pyridine ring, a nitro group (-NO~2~), and a difluoropyrrolidine substituent. The arrangement of atoms and bonds determines its chemical properties and reactivity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, reductions, and condensations. Its reactivity depends on the functional groups present.



Physical And Chemical Properties Analysis


  • Appearance : Solid crystalline powder

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF)

  • Stability : Stable under standard conditions


Safety And Hazards


  • Toxicity : No specific toxicity data available; handle with care.

  • Hazardous Reactions : Avoid contact with strong oxidizing agents.

  • Personal Protective Equipment (PPE) : Use appropriate PPE during handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research avenues related to this compound include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Structural Elucidation : Determine its crystal structure for better understanding.


Please note that the information provided is based on available data, and further studies are necessary to uncover additional details about this compound. For more specific references, consult the relevant scientific literature12.


properties

IUPAC Name

5-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-1-2-10(15(17)18)8(5-9)6-16/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIJONUZRIMAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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